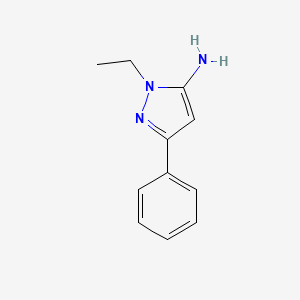

1-ethyl-3-phenyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

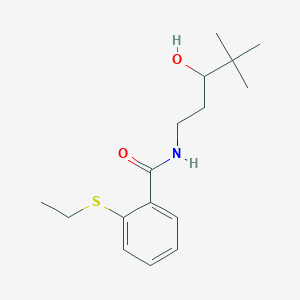

The compound 1-ethyl-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of a related compound, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, was accomplished via an abnormal Beckmann rearrangement of o-chloroaldehyde . Another example is the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . These methods highlight the versatility and adaptability of synthetic routes for creating pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined, revealing the dihedral angles between the pyrazole ring and adjacent benzene rings . Similarly, the structure of 3(5)-ethyl-5(3)-phenyl-1H-pyrazole was analyzed, showing a tetrameric form with tautomers in dynamic equilibrium .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was used to synthesize pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions . These reactions demonstrate the reactivity of the amino group in the pyrazole ring, which can be exploited to generate a wide array of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by various spectroscopic methods and its crystal structure was stabilized by intermolecular C-H···O interactions and C-H···π interactions . The fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex were studied, showing aggregation-induced emission behavior . These properties are crucial for the application of pyrazole derivatives in material science and other fields.

Scientific Research Applications

Synthesis of Novel Compounds

1-ethyl-3-phenyl-1H-pyrazol-5-amine and its derivatives have been utilized in the synthesis of novel compounds. For instance, novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, providing a pathway for the preparation of new N-fused heterocyclic products in good to excellent yields (Ghaedi et al., 2015).

Facilitating Chemical Reactions

Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines has produced corresponding carboxamides in good yields, showcasing the compound's role in facilitating specific chemical reactions (Milosevic et al., 2015).

Complex Formation and Catalysis

The compound has also found application in the formation of complex compounds. For example, pyrazolylethyl-amine zinc(II) carboxylate complexes have been synthesized and tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their utility in catalysis and potential environmental applications (Matiwane et al., 2020).

Synthesis of Cytotoxic Inhibitors

Additionally, derivatives of this compound have been synthesized as cytotoxic inhibitors, indicating potential applications in the development of new therapeutic agents (Rahmouni et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-ethyl-3-phenyl-1H-pyrazol-5-amine are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets through different mechanisms, such as binding to enzymes or receptors, inhibiting or activating biochemical pathways .

Biochemical Pathways

Pyrazole derivatives have been found to interact with a variety of biochemical pathways, but the exact pathways influenced by this specific compound remain to be determined .

Pharmacokinetics

It is generally known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

2-ethyl-5-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-14-11(12)8-10(13-14)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEHCCJOUCHEJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1249598-86-4 |

Source

|

| Record name | 1-ethyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)

![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)